Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline. The reaction is carried out under reflux conditions with vigorous stirring for a short period, followed by dilution with ethanol and further refluxing . Another method involves the use of terminal alkynes, isocyanates, and malonates in a domino catalytic reaction to form dihydropyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61327-53-5 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-7(9(12)13-3)4-5-10(2)8(6)11/h4-5H,1-3H3 |
InChI Key |
JEHJNEODEMNOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN(C1=O)C)C(=O)OC |
Origin of Product |
United States |
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